5-ethenyl-N,N-dimethylpyridin-2-amine

Catalog No.
S8956675
CAS No.
M.F
C9H12N2
M. Wt
148.20 g/mol
Availability
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5-ethenyl-N,N-dimethylpyridin-2-amine

Product Name

5-ethenyl-N,N-dimethylpyridin-2-amine

IUPAC Name

5-ethenyl-N,N-dimethylpyridin-2-amine

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C9H12N2/c1-4-8-5-6-9(10-7-8)11(2)3/h4-7H,1H2,2-3H3

InChI Key

DYJPBCJDQKPJLK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C=C

Molecular Architecture

5-Ethenyl-N,N-dimethylpyridin-2-amine features a pyridine ring substituted at the 2-position with a dimethylamino group (-N(CH₃)₂) and at the 5-position with an ethenyl (-CH=CH₂) moiety. The IUPAC name derives from this substitution pattern: 5-ethenyl-N,N-dimethylpyridin-2-amine.

Key Structural Data:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₉H₁₂N₂Derived from ,
Molecular Weight148.21 g/molCalculated
SMILESCC(=C)C1=CN=C(C=C1)N(C)CInferred from ,
Boiling Point~210–215°C (est.)Comparable to

The ethenyl group introduces geometric isomerism (cis/trans), though steric hindrance from the dimethylamino group may favor one conformation. Spectroscopic data for related compounds, such as 5-ethyl-N,N-dimethylpyridin-2-amine, suggest characteristic NMR peaks: δ 8.3–8.5 ppm (pyridine H-6), δ 6.5–7.0 ppm (ethenyl protons), and δ 2.8–3.2 ppm (N-methyl groups).

Comparative Analysis with Analogues

Substituent variations significantly alter physicochemical properties:

CompoundSubstituent (Position)Molecular WeightKey Difference
5-Ethyl-N,N-dimethylpyridin-2-amine -CH₂CH₃ (5)150.22 g/molSaturated alkyl vs. unsaturated
5-Ethynyl-N,N-dimethylpyridin-2-amine -C≡CH (5)146.19 g/molTriple bond vs. double bond
2-Ethyl-3,5-dimethylpyridine -CH₂CH₃ (2), -CH₃ (3,5)135.21 g/molMultiple alkyl substitutions

The ethenyl group’s π-electrons may enhance conjugation with the pyridine ring, potentially influencing reactivity in cycloadditions or electrophilic substitutions.

Traditional Synthetic Routes from Pyridine Derivatives

Condensation Reactions with Aldehydes

Condensation reactions between 2-aminopyridine precursors and aldehydes represent a classical approach to introducing ethenyl groups. For instance, N-propargylic β-enaminones undergo base-promoted cyclization to form 1,4-oxazepine intermediates, which isomerize to epoxide species. Subsequent nucleophilic addition of formamides and aromatization yields 2-aminopyridine derivatives [1]. In the context of 5-ethenyl-N,N-dimethylpyridin-2-amine, formaldehyde or acetaldehyde could serve as carbonyl sources, facilitating Knoevenagel-type condensations. These reactions typically proceed under mild conditions (room temperature to 50°C) and benefit from the traceless activation of amines via formyl groups, which are later removed during aromatization [1] [2].

A notable example involves the reaction of N,N-dimethyl-2-aminopyridine with acetaldehyde in the presence of a base such as potassium carbonate. The aldehyde undergoes nucleophilic attack at the α-carbon, followed by dehydration to form the ethenyl moiety. This method, however, often requires stoichiometric bases and prolonged reaction times, limiting its scalability [4].

Functionalization of 2-Aminopyridine Precursors

Direct functionalization of 2-aminopyridine scaffolds offers a streamlined pathway. Alkylation of 2-mercaptopyridine with 1,2-dibromoethane generates cyclic dihydrothiazolopyridinium salts, which react with dimethylamine to yield N,N-dimethyl-2-aminopyridine intermediates [4]. Subsequent vinylation at the 5-position is achieved via Friedel-Crafts alkylation or palladium-free coupling reactions. For example, treatment with vinyl magnesium bromide in tetrahydrofuran introduces the ethenyl group, though regioselectivity challenges necessitate careful optimization [5].

Historically, such functionalizations relied on harsh conditions (e.g., strong acids or high temperatures), leading to side reactions such as polymerization. Advances in protecting group strategies, such as the use of tert-butoxycarbonyl (Boc) groups for amine protection, have mitigated these issues, enabling selective modifications at the pyridine ring [4] [5].

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of heterocycles by accelerating reaction kinetics and improving yields. For 5-ethenyl-N,N-dimethylpyridin-2-amine, a one-pot multicomponent reaction under microwave conditions enables rapid assembly of the pyridine core. Enaminones derived from acetophenone and dimethylformamide dimethyl acetal (DMFDMA) react with malononitrile and primary amines under solvent-free microwave irradiation (80–120°C, 10–30 minutes) [2] [6]. This method bypasses intermediate isolation steps, achieving yields exceeding 85% while reducing energy consumption [6].

A representative procedure involves heating a mixture of N,N-dimethyl-2-aminopyridine, vinyl acetate, and a palladium catalyst under microwave irradiation at 150°C for 15 minutes. The ethenyl group is introduced via a Heck-type coupling, with microwave energy enhancing the reaction rate by promoting uniform heating and reducing side reactions [6].

Organometallic Catalysts in Vinylation Reactions

Palladium-catalyzed vinylation has emerged as a cornerstone for introducing ethenyl groups. The Heck reaction, employing aryl halides and alkenes in the presence of palladium(II) acetate and phosphine ligands, enables regioselective vinylation at the 5-position of N,N-dimethyl-2-aminopyridine [5]. For example, coupling 2-amino-5-bromo-N,N-dimethylpyridine with ethylene gas under catalytic conditions (Pd(OAc)₂, PPh₃, K₂CO₃) produces the target compound in 78% yield [5].

Recent innovations include the use of chiral prolinol-derived ligands to achieve enantioselective vinylation, though this remains experimental for 5-ethenyl-N,N-dimethylpyridin-2-amine [5]. Nickel catalysts, such as Ni(cod)₂ with N-heterocyclic carbene ligands, have also shown promise in cross-coupling reactions, offering cost advantages over palladium systems [5].

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Crude reaction mixtures containing 5-ethenyl-N,N-dimethylpyridin-2-amine often require distillation to remove low-boiling-point byproducts. Fractional distillation under reduced pressure (10–20 mmHg) effectively separates the target compound from unreacted starting materials (e.g., dimethylamine, vinyl acetate). Optimal results are achieved at temperatures between 80–100°C, with care taken to avoid thermal decomposition of the ethenyl group [4] [7].

Chromatographic Separation Strategies

Cation-exchange chromatography is indispensable for purifying aminopyridine derivatives. A Dowex 50X8 column (NH₄⁺ form) eluted with 20 mM ammonium acetate buffer (pH 8.5) separates 5-ethenyl-N,N-dimethylpyridin-2-amine from excess 2-aminopyridine and ionic impurities [7]. This method achieves >95% purity in 10 minutes, outperforming gel filtration in speed and scalability [7]. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients further refines the product, particularly for pharmaceutical-grade applications [7].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-ethenyl-N,N-dimethylpyridin-2-amine. The compound, with the molecular formula C₉H₁₂N₂ and molecular weight of 148.20 g/mol [1], exhibits characteristic spectral features consistent with its structural framework.

In proton Nuclear Magnetic Resonance spectroscopy, pyridin-2-amine derivatives typically display distinct chemical shift patterns. The aromatic protons on the pyridine ring appear in the downfield region between 6.8-8.4 parts per million [2] [3]. The ethenyl substituent at the 5-position contributes vinyl proton signals, which are characteristically observed in the 5.0-7.0 parts per million range for vinyl compounds [4]. The N,N-dimethylamino group generates a distinctive singlet, typically appearing around 2.9-3.1 parts per million, corresponding to the six equivalent methyl protons [5] [6].

For carbon-13 Nuclear Magnetic Resonance analysis, the pyridine ring carbons exhibit chemical shifts characteristic of nitrogen-containing aromatic systems. The dimethylamino-substituted carbon typically appears around 158-160 parts per million due to the electron-donating effect of the nitrogen substituent [7] [3]. The ethenyl carbon signals are expected in the 110-140 parts per million region, with the terminal vinyl carbon appearing upfield relative to the internal vinyl carbon [2]. The N,N-dimethyl carbons typically resonate around 38-40 parts per million [5] [6].

Nuclear Magnetic Resonance ParameterExpected Chemical Shift Range (ppm)
Aromatic protons (pyridine ring)6.8-8.4
Vinyl protons (ethenyl group)5.0-7.0
N,N-dimethyl protons2.9-3.1
Aromatic carbons (pyridine ring)110-160
Vinyl carbons (ethenyl group)110-140
N,N-dimethyl carbons38-40

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy reveals characteristic vibrational modes for 5-ethenyl-N,N-dimethylpyridin-2-amine. The compound exhibits several diagnostic absorption bands that facilitate structural identification and characterization.

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, characteristic of pyridine derivatives [8] [9]. The ethenyl C=C stretching vibration typically occurs around 1620-1650 cm⁻¹, consistent with vinyl-substituted aromatic compounds [10]. The pyridine ring breathing and stretching modes are observed in the 1580-1600 cm⁻¹ range [11] [12].

The N,N-dimethylamino group contributes distinctive C-N stretching vibrations around 1350-1400 cm⁻¹ [10] [11]. The aromatic C=C and C=N stretching modes of the pyridine ring system appear in the 1450-1550 cm⁻¹ region [12] [9]. The out-of-plane C-H bending vibrations occur in the 750-900 cm⁻¹ range, providing fingerprint information for the substitution pattern [8].

Infrared Absorption BandWavenumber Range (cm⁻¹)Assignment
Aromatic C-H stretch3000-3100Pyridine ring C-H
C=C stretch (vinyl)1620-1650Ethenyl C=C
Aromatic C=C/C=N stretch1450-1600Pyridine ring modes
C-N stretch1350-1400Dimethylamino C-N
Out-of-plane C-H bend750-900Aromatic deformation

Ultraviolet-visible spectroscopy of 5-ethenyl-N,N-dimethylpyridin-2-amine reveals electronic transitions characteristic of substituted pyridine systems. The primary absorption maximum typically occurs in the 250-280 nanometer region, attributed to the π→π* transition of the pyridine chromophore [13] [14]. The presence of the electron-donating N,N-dimethylamino group and the ethenyl substituent extends the conjugation system, potentially causing bathochromic shifts relative to unsubstituted pyridine [15].

Thermodynamic Parameters

Boiling Point and Vapor Pressure

The thermodynamic properties of 5-ethenyl-N,N-dimethylpyridin-2-amine can be estimated based on structural analogy with related compounds. The parent compound N,N-dimethylpyridin-2-amine exhibits a boiling point of 191°C at atmospheric pressure [6] [16]. The introduction of the ethenyl substituent at the 5-position is expected to increase the molecular weight and intermolecular interactions, resulting in an elevated boiling point.

Based on the molecular structure and comparison with analogous systems, the estimated boiling point for 5-ethenyl-N,N-dimethylpyridin-2-amine is approximately 210-230°C at 760 mmHg [6] [17]. This estimation considers the additional van der Waals interactions contributed by the ethenyl group and the increased molecular weight from 122.17 g/mol to 148.20 g/mol [1] [6].

The vapor pressure characteristics follow the typical relationship for organic compounds, where vapor pressure decreases with increasing molecular weight and intermolecular forces. For N,N-dimethylpyridin-2-amine, the vapor pressure at 25°C is reported as 0.4 mmHg [5]. The ethenyl-substituted derivative is expected to exhibit lower vapor pressure due to increased molecular weight and enhanced intermolecular interactions.

Thermodynamic PropertyN,N-dimethylpyridin-2-amine5-ethenyl-N,N-dimethylpyridin-2-amine (estimated)
Boiling Point (°C, 760 mmHg)191 [6]210-230
Molecular Weight (g/mol)122.17 [6]148.20 [1]
Vapor Pressure (mmHg, 25°C)0.4 [5]<0.4

Solubility in Organic Solvents

The solubility characteristics of 5-ethenyl-N,N-dimethylpyridin-2-amine in organic solvents can be predicted based on its molecular structure and properties of related pyridin-2-amine derivatives. The compound possesses both polar and nonpolar structural features, influencing its solubility profile across different solvent systems.

The N,N-dimethylamino group provides basic character with an estimated pKa value around 7.0, similar to the parent N,N-dimethylpyridin-2-amine [6]. This basicity enhances solubility in protic solvents through hydrogen bonding interactions. The pyridine nitrogen also contributes to the compound's polar character, facilitating dissolution in polar aprotic solvents [15].

Based on solubility studies of related 2-aminopyridine derivatives, the compound is expected to exhibit high solubility in polar protic solvents such as methanol, ethanol, and n-propanol [15]. The solubility pattern typically follows the order: N-methyl-2-pyrrolidone > N,N-dimethylformamide > methanol > ethanol > n-propanol [15]. In polar aprotic solvents like acetonitrile and dimethyl sulfoxide, good solubility is anticipated due to dipole-dipole interactions and potential coordination through the nitrogen atoms [18].

The ethenyl substituent provides additional hydrophobic character, potentially enhancing solubility in moderately polar organic solvents while maintaining compatibility with polar systems. The compound is expected to show limited solubility in nonpolar hydrocarbons such as n-hexane and cyclohexane due to the predominant polar character of the molecule [15].

Solvent ClassExamplesExpected Solubility
Polar ProticMethanol, Ethanol, n-PropanolHigh
Polar AproticDMF, DMSO, AcetonitrileHigh to Moderate
Moderately PolarEthyl Acetate, ChloroformModerate
Nonpolarn-Hexane, CyclohexaneLimited

Crystallographic Data and Molecular Geometry

The molecular geometry of 5-ethenyl-N,N-dimethylpyridin-2-amine can be analyzed through computational methods and comparison with structurally related compounds. The compound adopts a planar conformation for the pyridine ring system, with the ethenyl substituent extending the conjugated π-system [19] [20].

The pyridine ring maintains standard aromatic bond lengths and angles, with C-N bond distances typically ranging from 1.33-1.35 Å and C-C aromatic bonds around 1.38-1.40 Å [19]. The N,N-dimethylamino substituent at the 2-position exhibits sp³ hybridization at the nitrogen center, with C-N bond lengths approximately 1.45-1.47 Å [21].

The ethenyl group at the 5-position introduces additional geometric considerations. The C=C double bond length is typically 1.33-1.34 Å, with the vinyl system potentially adopting either E or Z configuration depending on crystal packing forces and steric interactions [19] [20]. The dihedral angle between the pyridine ring plane and the ethenyl group influences the extent of conjugation and electronic properties.

Crystal packing analysis of related dimethylaminopyridine compounds reveals common intermolecular interactions including C-H···N hydrogen bonds, π-π stacking interactions, and van der Waals forces [21]. The compound likely crystallizes in a monoclinic or orthorhombic crystal system, consistent with similar substituted pyridine derivatives [19] [20].

The estimated density for crystalline 5-ethenyl-N,N-dimethylpyridin-2-amine is approximately 1.10-1.15 g/cm³, based on molecular weight considerations and comparison with the parent N,N-dimethylpyridin-2-amine (density 0.984 g/mL) [6] [16]. The presence of the ethenyl substituent increases molecular volume while maintaining relatively efficient crystal packing through intermolecular interactions.

Geometric ParameterExpected Value
Pyridine C-N bond length1.33-1.35 Å
Pyridine C-C bond length1.38-1.40 Å
Dimethylamino C-N bond length1.45-1.47 Å
Ethenyl C=C bond length1.33-1.34 Å
Estimated crystal density1.10-1.15 g/cm³
Crystal systemMonoclinic/Orthorhombic

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

148.100048391 g/mol

Monoisotopic Mass

148.100048391 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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